molecular formula C18H26BrFN2O3 B1458608 Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate CAS No. 1704065-39-3

Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate

Cat. No.: B1458608
CAS No.: 1704065-39-3
M. Wt: 417.3 g/mol
InChI Key: PADAKZUPXAHSHG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(4-bromo-2-fluorophenoxy)propyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1055120-85-8. It has a molecular weight of 359.24 and its linear formula is C15H20BrFN2O2 .


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions. It should be stored in an inert atmosphere at 2-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Tert-butyl piperazine derivatives have been synthesized using various methods. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction, characterized by spectroscopic methods, and analyzed using X-ray diffraction, revealing a three-dimensional architecture formed by intermolecular interactions (Sanjeevarayappa et al., 2015).

  • Another study reports the crystal structure of a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, prepared using a modified Bruylants approach, providing insights into its novel chemistry and pharmacological potential (Gumireddy et al., 2021).

Biological Evaluation and Antibacterial Activity

  • The antibacterial and antifungal activities of tert-butyl piperazine derivatives have been explored. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized, characterized, and evaluated for their antimicrobial activities, showing moderate activity (Kulkarni et al., 2016).

Application in Corrosion Inhibition

  • Novel heterocyclic compounds like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have shown potential in corrosion inhibition. Electrochemical, quantum chemical, and surface characterization studies revealed their efficacy in protecting steel surfaces from corrosion (Praveen et al., 2021).

Medicinal Chemistry and Radioligand Synthesis

  • Tert-butyl piperazine derivatives have been synthesized for potential use in medicinal chemistry. For example, carbon-11-labeled carboxamide derivatives were developed as potential PET radioligands for imaging dopamine D3 receptors (Gao et al., 2008).

Mechanism of Action

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl 4-[3-(4-bromo-2-fluorophenoxy)propyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BrFN2O3/c1-18(2,3)25-17(23)22-10-8-21(9-11-22)7-4-12-24-16-6-5-14(19)13-15(16)20/h5-6,13H,4,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADAKZUPXAHSHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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